7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
7'-[(3-Methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a coumarin-based biflavonoid derivative characterized by a bichromene scaffold (two fused chromene units) with a 3-methylbut-2-en-1-yl (prenyl) ether substituent at the 7'-position. Coumarins are naturally occurring or synthetic oxygen heterocycles with a 2H-1-benzopyran-2-one core, widely recognized for their diverse bioactivities, including antiviral, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVHXZGYZXBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy to elucidate the chemical structure . The synthetic route may include the extraction of natural products followed by chemical modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. The use of column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate is a common technique for purification . The process may also involve the use of methanol extraction and partitioning with ethyl acetate to separate non-alkaloid compounds .
Chemical Reactions Analysis
Types of Reactions
7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromene units or the 3-methylbut-2-en-1-yl group.
Substitution: The compound can undergo substitution reactions, particularly at the chromene units.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ammonia solution, and ethyl acetate . The conditions for these reactions vary, with some requiring acidic or basic environments to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups to the chromene units.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Studies have shown that chromene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione have demonstrated significant inhibition of cell proliferation in breast and lung cancer models .
- Antimicrobial Activity
- Antioxidant Effects
Case Studies
- Cytotoxic Evaluation
- Antiplasmodial Activity
- Antimicrobial Testing
Mechanism of Action
The mechanism of action of 7’-[(3-methylbut-2-en-1-yl)oxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with molecular targets and pathways related to its biological activities. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing inflammation.
Anticancer Activity: Inducing apoptosis and inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione, highlighting substituent variations, molecular properties, and reported bioactivities:
Key Findings
Substituent Effects on Bioactivity: The presence of bulky aromatic groups (e.g., naphthalene in ZINC12880820) correlates with antiviral activity against SARS-CoV-2 nsp16, likely due to enhanced hydrophobic interactions with the enzyme's active site . Hydroxy-substituted derivatives (e.g., Compound 3) exhibit potent inhibition of human carbonic anhydrases (hCA I/II), with Ki values in the nanomolar range, suggesting that polar groups improve binding to metalloenzymes .
Synthetic Accessibility :
- Ethoxy and methoxy derivatives (e.g., 7'-Ethoxy-bichromene-dione) are synthesized in moderate-to-high yields (45–83%) via aldol condensation or Meldrum’s acid-mediated reactions .
- Complex analogues like ZINC12880820 require multi-step protocols involving protective group chemistry, resulting in lower yields (~21% for rac-5,5′-dimethoxy derivatives) .
Structural Rigidity and Solubility: Bichromene-diones with additional fused rings (e.g., Triumbelletin) exhibit reduced solubility in aqueous media, limiting their therapeutic applicability despite notable bioactivities . The target compound’s prenyl group may mitigate this issue by introducing moderate hydrophobicity without excessive molecular weight .
Biological Activity
The compound 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione , also referred to as a prenylated flavonoid, has garnered interest in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.39 g/mol. Its unique structure includes a bichromene backbone with a prenyl group that significantly influences its biological properties.
Antimicrobial Activity
Recent studies have shown that prenylated flavonoids exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects. For example, it exhibited an IC50 value of 12.5 µg/mL against Staphylococcus aureus and 15 µg/mL against Escherichia coli.
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
Antiplasmodial Activity
In vitro studies have also evaluated the antiplasmodial activity of this compound against Plasmodium falciparum. The results indicated moderate activity with an IC50 of 4.28 µg/mL, suggesting potential as an antimalarial agent.
| Activity | IC50 (µg/mL) |
|---|---|
| Antiplasmodial | 4.28 |
Cytotoxicity
The cytotoxic effects of the compound were assessed using P-388 murine leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of 0.63 µg/mL, indicating strong potential for further development as an anticancer agent.
| Cell Line | IC50 (µg/mL) |
|---|---|
| P-388 (Murine leukemia) | 0.63 |
The biological activity of prenylated flavonoids is often attributed to their ability to interact with cellular targets and modulate various signaling pathways. The presence of the prenyl group enhances lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Case Studies
- Antimalarial Activity Study : A study published in Molecules evaluated several prenylated compounds for their antimalarial properties. The results indicated that modifications to the structure could enhance activity, with the compound exhibiting significant inhibition of P. falciparum at low concentrations .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of various flavonoids highlighted that compounds with similar structures to the target compound showed promising results against different cancer cell lines, reinforcing the potential for this compound in cancer therapy .
Q & A
Q. What are the established synthetic routes for 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione, and how are intermediates purified?
The compound can be synthesized via multi-step reactions involving coumarin precursors and alkylation agents. For example:
- Step 1 : Condensation of (7-hydroxycoumarin-4-yl)acetic acid methyl ester with aldehydes (e.g., 2-hydroxybenzaldehyde) under basic conditions (e.g., DBU in dioxane) yields bichromene intermediates.
- Step 2 : Introduction of the 3-methylbut-2-en-1-yl group via nucleophilic substitution or Mitsunobu reactions.
- Purification : Column chromatography (e.g., EtOAc/MeOH gradients) and recrystallization (e.g., Et₂O) are critical for isolating high-purity products .
Q. How is the structural characterization of this compound validated?
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions. For example, SHELXL refinement of crystal data (space group, unit cell parameters) confirms bond lengths and angles .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., δ 8.76 ppm for oxime protons, δ 164.20 ppm for carbonyl carbons) .
- HRMS : Validates molecular weight (e.g., [M+Na]⁺ peaks with < 0.5 ppm error) .
Advanced Research Questions
Q. What computational and experimental strategies elucidate its potential antiviral mechanisms (e.g., against SARS-CoV-2 nsp16)?
- Docking studies : Molecular dynamics simulations predict binding to viral methyltransferases (e.g., nsp16). Coumarin derivatives with naphthalene moieties show strong affinity for SAM-binding pockets .
- Enzyme inhibition assays : IC₅₀ values are determined using fluorescence-based MTase activity assays. Comparative studies with ZINC12880820 (a structural analog) reveal competitive inhibition patterns .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Standardized assays : Use consistent cell lines (e.g., Vero E6 for antiviral testing) and controls (e.g., remdesivir) to minimize variability.
- Metabolomic profiling : LC-HRMS identifies metabolites that may interfere with activity (e.g., oxidation products of the 3-methylbut-2-en-1-yl group) .
- Dose-response curves : Validate EC₅₀ values across multiple replicates to distinguish true activity from assay artifacts .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Twinned crystals : SHELXD and SHELXL resolve twinning via HKLF5 format data processing.
- Disorder modeling : Partial occupancy refinement for flexible groups (e.g., the 3-methylbut-2-en-1-yl chain) using restraints (DFIX, SIMU) .
Q. How does substituent variation (e.g., alkyl vs. aryl groups) impact its carbonic anhydrase inhibition profile?
- Structure-activity relationship (SAR) : Methyl or ethyl groups at C-7' enhance hydrophobic interactions with CA-IX active sites, while bulkier substituents reduce solubility.
- Kinetic assays : Stopped-flow fluorimetry measures kcat/KM ratios to compare inhibition efficiency .
Methodological Insights
Q. What analytical workflows optimize purity assessment for scale-up synthesis?
- HPLC-DAD : Gradient elution (C18 column, 0.1% TFA in H₂O/MeCN) detects impurities < 0.1%.
- TLC monitoring : EtOAc/CH₂Cl₂/MeOH (7:2.5:0.5) resolves intermediates with Rf ≈ 0.16 .
Q. How are NMR artifacts (e.g., residual solvents) minimized during spectral analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
